N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Thermochemical Modeling
- Spectroscopic and quantum mechanical studies have demonstrated that certain bioactive analogs possess significant potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and free energy of electron injection. These compounds also exhibit notable non-linear optical (NLO) activity, suggesting their utility in photovoltaic applications (Mary et al., 2020).
Antimicrobial Studies
- Synthesis and evaluation of various derivatives have shown promising antimicrobial properties. For instance, certain 4-oxo-thiazolidine and 3(2H)-one pyridazinone derivatives have been synthesized and demonstrated significant antimicrobial activity, highlighting their potential in combating microbial infections (Patel et al., 2009); (Le et al., 2018).
Anticancer Activity
- Research into 3(2H)-one pyridazinone derivatives has also indicated potential antioxidative and anticancer activities through molecular docking studies. These studies suggest these compounds could offer a novel approach to cancer treatment, emphasizing the need for further investigation into their therapeutic efficacy (Mehvish & Kumar, 2022).
Molecular Docking Analysis
- The synthesis of novel compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been explored for anticancer applications, with in silico modeling targeting specific receptors. This highlights the role of molecular design in developing targeted cancer therapies (Sharma et al., 2018).
Cytotoxic Effects
- Novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives have been synthesized and screened for cytotoxic activity against tumor cell lines. Some derivatives exhibited inhibitory effects that were superior to the standard doxorubicin, suggesting potential utility in cancer treatment (Flefel et al., 2015).
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-5-3-15(4-6-16)18-9-10-20(27)25(24-18)12-11-23-19(26)13-14-1-7-17(22)8-2-14/h1-10H,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKIBMHFRCKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.